4-(Diethoxyphosphorylmethyl)-2-methoxy-6-methyl-phenol
Overview
Description
4-(Diethoxyphosphorylmethyl)-2-methoxy-6-methyl-phenol is a chemical compound characterized by its unique structure, which includes a phenol group, a methoxy group, a methyl group, and a diethoxyphosphorylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethoxyphosphorylmethyl)-2-methoxy-6-methyl-phenol typically involves the following steps:
Phenol Derivative Formation: The starting material is a phenol derivative, which undergoes a series of reactions to introduce the desired functional groups.
Methoxylation: The phenol derivative is treated with methanol in the presence of an acid catalyst to introduce the methoxy group.
Methylation: The methoxy-substituted phenol is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(Diethoxyphosphorylmethyl)-2-methoxy-6-methyl-phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, halides, and alkyl groups can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Reduced phenols and alcohols.
Substitution Products: Substituted phenols with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: It can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways. Medicine: Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(Diethoxyphosphorylmethyl)-2-methoxy-6-methyl-phenol exerts its effects depends on its specific application. For example, in biological studies, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-(Diethoxyphosphorylmethyl)phenol
2-Methoxy-6-methylphenol
Diethoxyphosphorylmethylbenzene
Uniqueness: 4-(Diethoxyphosphorylmethyl)-2-methoxy-6-methyl-phenol is unique due to its specific combination of functional groups, which provides distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
4-(diethoxyphosphorylmethyl)-2-methoxy-6-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21O5P/c1-5-17-19(15,18-6-2)9-11-7-10(3)13(14)12(8-11)16-4/h7-8,14H,5-6,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VINIDERKQYVBHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=C(C(=C1)C)O)OC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721964 | |
Record name | Diethyl [(4-hydroxy-3-methoxy-5-methylphenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
407584-03-6 | |
Record name | Diethyl [(4-hydroxy-3-methoxy-5-methylphenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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